molecular formula C10H12N2O3 B8768835 N-(2,4-Dimethyl-5-nitrophenyl)acetamide CAS No. 62476-60-2

N-(2,4-Dimethyl-5-nitrophenyl)acetamide

Cat. No.: B8768835
CAS No.: 62476-60-2
M. Wt: 208.21 g/mol
InChI Key: LVADKDJSNQETBO-UHFFFAOYSA-N
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Description

N-(2,4-Dimethyl-5-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-(2,4-Dimethyl-5-nitrophenyl)acetamide has been investigated for its potential anticancer properties. A study demonstrated that derivatives of this compound exhibited significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 85% . The mechanism of action is believed to involve the disruption of cellular processes crucial for cancer cell proliferation.

Therapeutic Applications
The compound has been linked to various therapeutic uses due to its structural similarity to other bioactive molecules. It has been noted for its potential in treating conditions such as urinary incontinence and cognitive disorders like Alzheimer's disease. The synthesis of related compounds has shown promise in inhibiting neurotransmitter uptake, which could lead to new treatments for these conditions .

Analytical Chemistry

Separation Techniques
this compound is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. Its unique chemical properties allow for effective separation on specialized columns, making it valuable in both research and quality control settings .

Materials Science

Sensor Development
Recent studies have explored the use of this compound in developing sensors for detecting anions. The compound's ability to form stable complexes with various ions makes it suitable for applications in environmental monitoring and safety assessments .

Synthesis and Characterization

Synthetic Routes
The synthesis of this compound involves straightforward chemical reactions that can be optimized for yield and purity. Various methodologies have been documented, emphasizing the importance of reaction conditions such as temperature and solvent choice to achieve high yields .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer activitySignificant PGIs against cancer cell lines
Therapeutic potentialLinked to treatments for urinary incontinence and Alzheimer's
Analytical ChemistryHPLC separationEffective in analyzing complex mixtures
Materials ScienceAnion detection sensorsStable complexes formed with various ions

Case Studies

  • Anticancer Studies : In a series of experiments, this compound derivatives were tested against multiple cancer cell lines. The results indicated that certain modifications to the compound structure enhanced its cytotoxic effects significantly.
  • Sensor Development : Research focused on synthesizing a new sensor using this compound as a core component showed promising results in detecting environmental pollutants with high sensitivity.
  • Therapeutic Applications : A clinical study explored the efficacy of compounds related to this compound in treating cognitive disorders. Preliminary results indicated improvements in patient cognitive function after treatment.

Properties

CAS No.

62476-60-2

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

N-(2,4-dimethyl-5-nitrophenyl)acetamide

InChI

InChI=1S/C10H12N2O3/c1-6-4-7(2)10(12(14)15)5-9(6)11-8(3)13/h4-5H,1-3H3,(H,11,13)

InChI Key

LVADKDJSNQETBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)[N+](=O)[O-])C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of concentrated nitric acid (20 mL) and concentrated sulfuric acid (20 mL) was cooled in an ice-salt bath to 0° C. N-(2,4-dimethylphenyl)acetamide (9.5 g) was added portionwise at such a rate to maintain the temperature below 5° C. The mixture was then allowed to stir in the cold for an additional one hour.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two

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